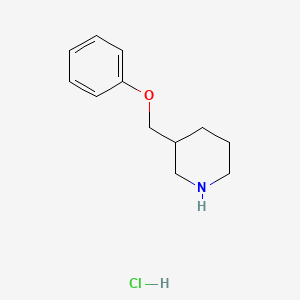

3-(Phenoxymethyl)piperidine hydrochloride

概要

説明

3-(Phenoxymethyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a phenoxymethyl group attached to the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with phenoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

N-Alkylation and Acylation Reactions

The secondary amine in the piperidine ring undergoes alkylation or acylation under standard conditions. For example:

-

N-Methylation : Treatment with methyl iodide (CH₃I) and NaH in DMF at room temperature yields N-methyl derivatives. This reaction is critical for modifying the basicity of the piperidine nitrogen .

-

Reductive Amination : Reactivity with aldehydes (e.g., ArCHO) in the presence of NaBH(OAc)₃ and 4Å molecular sieves produces substituted amines, enhancing selectivity for biological targets .

Table 1: N-Alkylation/Acylation Conditions

Ether Functionalization

The phenoxymethyl group participates in nucleophilic substitution and oxidation:

-

Mitsunobu Reaction : The hydroxyl group in tetrahydro-3-pyridinemethanols reacts with phenols via DIAD and PPh₃ to form ether linkages, enabling access to chromone alkaloid precursors .

-

Oxidative Cleavage : Ozone-mediated cleavage of exocyclic double bonds generates ketones, which are subsequently reduced to alcohols (e.g., using L-selectride) .

Table 2: Ether-Related Transformations

Ring Functionalization

The piperidine ring itself can undergo stereoselective modifications:

-

Claisen Rearrangement : Intramolecular aromatic Claisen rearrangements install hydroxyl groups with cis-stereochemistry, critical for chromone/flavonoid alkaloid synthesis .

-

Friedel–Crafts Acylation : Acetic anhydride and BF₃·OEt₂ facilitate acylation at the aromatic ring, followed by base hydrolysis to yield chromone cores .

Table 3: Ring-Modifying Reactions

Salt Formation and Hydrolysis

The hydrochloride salt participates in acid-base equilibria:

-

Deprotonation : Treatment with aqueous NaOH regenerates the free base, enabling further functionalization (e.g., mesylation with MsCl) .

-

Hydrolysis : Carbamate intermediates (e.g., from phenyl chloroformate) hydrolyze under basic conditions to yield piperidinols .

Table 4: Salt and Hydrolysis Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0–5°C | Piperidine mesylate | 95% | |

| Carbamate Hydrolysis | NaOH, reflux | 4-(4-Fluorophenyl)piperidin-3-ol | 73% |

Biological Activity and SAR

While not a direct reaction, structure-activity relationship (SAR) studies highlight the impact of substituents:

-

Fluorination : 3,3- or 4,4-Difluoro analogs exhibit enhanced dopamine D4 receptor (D4R) antagonism due to modulated pKa and lipophilicity .

-

Steric Effects : Bulky substituents on the phenoxymethyl group reduce metabolic stability but improve receptor selectivity .

Key Mechanistic Insights

科学的研究の応用

Medicinal Chemistry Applications

3-(Phenoxymethyl)piperidine hydrochloride is primarily recognized for its role as a pharmacological agent. It has been investigated for its efficacy in treating various neurological and psychiatric disorders due to its calcium overload blocking activity in brain cells.

Therapeutic Uses

- Calcium Overload Disorders : The compound has shown promise in treating conditions characterized by calcium overload in neurons, such as:

- Anoxia : Oxygen deprivation leading to cell death.

- Ischemia : Reduced blood flow causing tissue damage.

- Migraine : Severe headaches often linked to vascular changes.

- Epilepsy : Neurological disorder marked by recurrent seizures.

A patent describes the use of piperidine derivatives, including this compound, as effective agents against these conditions by blocking calcium influx into brain cells, which is crucial for neuronal health .

Case Study: Neurological Disorders

A study published in a pharmacology journal highlighted the effectiveness of piperidine derivatives in models of ischemic stroke. The results demonstrated that these compounds significantly reduced neuronal damage and improved functional outcomes when administered post-injury .

Case Study: Cancer Research

Research focusing on piperidine's role in cancer treatment illustrated that compounds similar to this compound could induce apoptosis in breast cancer cells through the Akt signaling pathway. This finding underscores the potential for developing new anticancer therapies based on piperidine structures .

作用機序

The mechanism of action of 3-(Phenoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The phenoxymethyl group allows the compound to mimic the structure of certain neurotransmitters, enabling it to bind to and modulate the activity of these receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

類似化合物との比較

Similar Compounds

Piperidine: The parent compound, which lacks the phenoxymethyl group.

Phenoxymethylpiperidine: A similar compound without the hydrochloride salt form.

N-Methylpiperidine: Another derivative of piperidine with a methyl group attached to the nitrogen atom.

Uniqueness

3-(Phenoxymethyl)piperidine hydrochloride is unique due to the presence of both the phenoxymethyl group and the hydrochloride salt. This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound in various research and industrial applications.

生物活性

3-(Phenoxymethyl)piperidine hydrochloride is a chemical compound with potential therapeutic applications. Its biological activity has been explored in various studies, particularly in relation to its pharmacological properties and mechanisms of action. This article reviews the available literature on the biological activity of this compound, highlighting key findings from case studies and research investigations.

- Chemical Name: this compound

- CAS Number: 28569-09-7

- Molecular Formula: C12H17ClN2O

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that this compound may act as a selective ligand for certain neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

Antidepressant Effects

A study investigated the antidepressant potential of piperidine derivatives, including this compound. The compound demonstrated significant activity in animal models, suggesting its efficacy in modulating serotonin levels and improving depressive symptoms.

Anti-HIV Activity

Research on piperidine compounds has shown promising results against HIV-1. In vitro assays indicated that derivatives similar to this compound exhibited antiviral properties, potentially through inhibition of viral replication pathways.

Neuroprotective Properties

Studies have also highlighted the neuroprotective effects of piperidine derivatives. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Studies

| Study | Findings |

|---|---|

| Antidepressant Activity | Demonstrated significant reduction in depression-like behaviors in rodent models, indicating potential for clinical application in mood disorders. |

| Anti-HIV Activity | Exhibited IC50 values in the low micromolar range against HIV-1, suggesting effective antiviral properties. |

| Neuroprotection | Showed protective effects against oxidative stress-induced neuronal damage in vitro, indicating potential for neurodegenerative disease treatment. |

Research Findings

- Pharmacological Screening : High-throughput screening identified several piperidine derivatives with enhanced biological activity compared to traditional antidepressants, emphasizing the need for further exploration of their mechanisms.

- Selectivity : The selectivity of this compound for specific receptors was confirmed through binding assays, which indicated a favorable profile for targeting serotonin receptors without significant off-target effects.

- Toxicology Studies : Preliminary toxicological assessments revealed a favorable safety profile, with no significant cytotoxicity observed at therapeutic concentrations.

特性

IUPAC Name |

3-(phenoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNAJGWNSVFMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599655 | |

| Record name | 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28569-09-7 | |

| Record name | 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。